N-(2-(furan-3-yl)ethyl)cinnamamide
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Overview
Description
N-(2-(furan-3-yl)ethyl)cinnamamide is a synthetic organic compound first synthesized in 2004
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-3-yl)ethyl)cinnamamide typically involves the reaction of methyl cinnamates with phenylethylamines. This process is catalyzed by enzymes such as Lipozyme® TL IM in continuous-flow microreactors . The optimal conditions for this reaction include a substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45°C for about 40 minutes, achieving a maximum conversion rate of 91.3% .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of continuous-flow microreactors and enzymatic catalysis suggests a scalable and efficient approach for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-3-yl)ethyl)cinnamamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.
Reduction: The cinnamamide moiety can be reduced to form corresponding amines.
Substitution: The compound can undergo substitution reactions, particularly at the furan ring and the cinnamamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions include various furan derivatives, amines, and substituted cinnamamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2-(furan-3-yl)ethyl)cinnamamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial, anticancer, and antioxidant properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(furan-3-yl)ethyl)cinnamamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with ergosterol in fungal cell membranes, disrupting their integrity and leading to antifungal effects . Additionally, its anticancer activity may involve the inhibition of specific enzymes and signaling pathways critical for cancer cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
N-(4-chloro-2-mercapto-5-methylphenylsulfonyl)cinnamamide: Known for its antimicrobial and anticancer activities.
N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide: Exhibits significant antibacterial properties.
Uniqueness
N-(2-(furan-3-yl)ethyl)cinnamamide is unique due to its combination of a furan ring and a cinnamamide moiety, which imparts distinct chemical and biological properties. Its synthesis using continuous-flow microreactors and enzymatic catalysis also sets it apart from other similar compounds.
Properties
IUPAC Name |
(E)-N-[2-(furan-3-yl)ethyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c17-15(7-6-13-4-2-1-3-5-13)16-10-8-14-9-11-18-12-14/h1-7,9,11-12H,8,10H2,(H,16,17)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHUETXAHXNLOW-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCCC2=COC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCCC2=COC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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